2-(2-Methoxy-5-methylphenyl)imidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
2-(2-methoxy-5-methylphenyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-11-6-7-14(18-2)12(9-11)13-10-17-8-4-3-5-15(17)16-13/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSKBVIPCILNPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=CN3C=CC=CC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The most efficient route involves a DBU (1,8-Diazabicycloundec-7-ene)-catalyzed cyclization between 2-amino-5-methylpyridine and 2-methoxy-5-methylphenacyl bromide in aqueous ethanol (1:1 v/v) at room temperature. This method achieves yields of 65–94% with an atom economy of 66.25–73.41% .
Key Steps :
- Nucleophilic Attack : The amino group of 2-amino-5-methylpyridine attacks the carbonyl carbon of 2-methoxy-5-methylphenacyl bromide, forming a tetrahedral intermediate.
- Cyclization : DBU facilitates intramolecular dehydration, closing the imidazole ring.
- Aromatization : Loss of hydrogen bromide yields the final product.
Optimization and Scalability
- Solvent System : Aqueous ethanol minimizes side reactions and enhances solubility.
- Catalyst Loading : 10 mol% DBU ensures rapid kinetics without overbase formation.
- Scalability : Demonstrated for multigram synthesis (up to 100 g) with consistent yields.
Example Protocol :
1. Combine 2-amino-5-methylpyridine (1.0 eq) and 2-methoxy-5-methylphenacyl bromide (1.2 eq) in ethanol/water (1:1).
2. Add DBU (10 mol%), stir at 25°C for 6–8 hours.
3. Quench with water, extract with dichloromethane, and concentrate.
4. Purify via recrystallization (hexane/ethyl acetate).
Mannich Reaction Approach
Three-Component Condensation
An alternative method employs a Mannich reaction using 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine, paraformaldehyde, and dimethylamine in acetic acid. This one-pot sequence achieves the target compound via:
- Aminomethylation : Formaldehyde and dimethylamine generate an iminium ion.
- Electrophilic Substitution : The iminium ion reacts at the C3 position of the imidazo[1,2-a]pyridine core.
- Hydrolysis and Cyclization : Acidic workup yields the final product.
Reaction Conditions :
- Temperature : 50–55°C for 3 hours.
- Workup : Neutralization with NaOH, extraction with dichloromethane.
Yield : ~70% after purification.
Alternative Synthetic Routes
Formylation-Reduction Sequence
A patent-derived method involves:
- Vilsmeier-Haack Formylation : Treating the imidazo[1,2-a]pyridine core with POCl₃/DMF to install a formyl group.
- Sodium Borohydride Reduction : Converting the aldehyde to a primary alcohol.
- Tosylation and Cyanation : Reaction with p-toluenesulfonyl chloride followed by NaCN yields the 3-acetonitrile intermediate.
- Hydrolysis and Amidation : Acid hydrolysis to the carboxylic acid, activation with CDI, and treatment with dimethylamine.
Challenges :
- Multiple isolation steps reduce overall yield (~50%).
- Requires stringent temperature control during tosylation.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Comparative Analysis of Methods
| Parameter | DBU-Catalyzed | Mannich Reaction | Formylation-Reduction |
|---|---|---|---|
| Yield (%) | 65–94 | 70 | 50 |
| Reaction Time (h) | 6–8 | 3 | 24 |
| Atom Economy (%) | 66–73 | 58 | 45 |
| Scalability | Excellent | Moderate | Poor |
| Environmental Impact | Low (aqueous) | Moderate (AcOH) | High (toxic solvents) |
Key Findings :
- The DBU-catalyzed method offers superior yield, scalability, and green chemistry metrics.
- The Mannich approach is faster but less atom-economical.
- Formylation-Reduction is limited by multi-step complexity and lower yields.
Industrial and Research Implications
The DBU-catalyzed route is preferred for large-scale production due to its operational simplicity and compatibility with green solvents. For structural analogs, the Mannich reaction provides flexibility in introducing diverse amine functionalities. Future directions include flow chemistry adaptations and photocatalytic C-H functionalization to further streamline synthesis.
Chemical Reactions Analysis
2-(2-Methoxy-5-methylphenyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions:
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Functionalization: The imidazo[1,2-a]pyridine scaffold can be functionalized through radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies.
Scientific Research Applications
Therapeutic Applications
The therapeutic applications of 2-(2-Methoxy-5-methylphenyl)imidazo[1,2-a]pyridine are primarily linked to its interactions with biological targets and its potential as a drug candidate.
Antimicrobial Activity
Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli , making them potential candidates for developing new antibiotics . The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
Central Nervous System Disorders
Imidazo[1,2-a]pyridines have been studied for their effects on central nervous system disorders. They are recognized for their potential in treating conditions such as Alzheimer's disease and Parkinson's disease. The compounds act as antagonists at adenosine receptors, which are implicated in neurodegenerative processes . This action can lead to improved cognitive function and neuroprotection by reducing neuroinflammation and amyloid plaque formation .
Anticancer Properties
There is emerging evidence supporting the anticancer activity of imidazo[1,2-a]pyridine derivatives. These compounds have shown promise in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines . Their ability to interact with multiple cellular pathways makes them valuable candidates for further research in cancer therapeutics.
Synthesis Methodologies
The synthesis of this compound typically involves several advanced organic chemistry techniques. Common methods include:
- Palladium-Catalyzed Coupling Reactions : These reactions allow for the formation of carbon-nitrogen bonds essential for constructing the imidazo[1,2-a]pyridine framework .
- Multicomponent Reactions : This approach enables the simultaneous reaction of multiple reactants to form complex molecules in a single step, enhancing efficiency and reducing waste .
- Oxidative Coupling : This method is used to form new bonds through oxidation processes, contributing to the structural diversity of synthesized compounds .
Case Studies
Several case studies highlight the practical applications and effectiveness of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives showed potent activity against mycobacterial infections, which are notoriously difficult to treat due to resistance . The research emphasized the need for novel antimycobacterial agents.
- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of imidazo[1,2-a]pyridine derivatives against cognitive decline in animal models. The results suggested significant improvements in memory and learning capabilities following treatment .
- Anticancer Activity : A recent study evaluated a series of imidazo[1,2-a]pyridine compounds against various cancer cell lines. The findings revealed that certain derivatives significantly inhibited tumor growth and induced apoptosis through specific signaling pathways .
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-5-methylphenyl)imidazo[1,2-a]pyridine involves its interaction with molecular targets and pathways in the body. The compound can bind to specific receptors or enzymes, leading to the activation or inhibition of certain biological pathways . For example, it can activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .
Comparison with Similar Compounds
2-(2-Methoxy-5-methylphenyl)imidazo[1,2-a]pyridine can be compared with other similar compounds such as:
2-Phenylimidazo[1,2-a]pyridine: This compound has a phenyl group instead of the methoxy and methyl groups present in this compound.
2-Methylimidazo[1,2-a]pyridine: This compound has a methyl group instead of the methoxy and methyl groups present in this compound.
Benzo[4,5]imidazo[1,2-a]pyrimidine: This compound has a benzo ring fused to the imidazo[1,2-a]pyridine scaffold.
The uniqueness of this compound lies in its specific functional groups, which contribute to its distinct chemical and biological properties.
Biological Activity
2-(2-Methoxy-5-methylphenyl)imidazo[1,2-a]pyridine is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.
The structure of this compound features a methoxy group and a methyl group on the phenyl ring, which may influence its pharmacological properties. The imidazo[1,2-a]pyridine core is recognized for its ability to interact with various biological targets.
Antitumor Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. A review highlighted that these compounds can inhibit key enzymes involved in cancer progression, such as CDK and VEGFR. For instance, studies have shown that certain analogs can effectively reduce cell viability in various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 13c | MDA-MB-231 | 4.40 | VEGFR-2 inhibition |
| 13d | MDA-MB-231 | 4.69 | Apoptosis induction |
Antimicrobial Properties
Imidazo[1,2-a]pyridine derivatives have also been investigated for their antimicrobial activity. A study reported that certain compounds displayed potent inhibitory effects against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 0.5 µmol/L. This suggests potential applications in treating tuberculosis and other bacterial infections.
| Compound | Target Organism | MIC (µmol/L) |
|---|---|---|
| 5g | Mycobacterium tuberculosis | 0.5 |
| 5i | Mycobacterium tuberculosis | 0.8 |
Anti-inflammatory Effects
The anti-inflammatory potential of imidazo[1,2-a]pyridine derivatives has been documented as well. These compounds can act as inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. For instance, one study identified a derivative with an IC50 of 0.05 µM for COX-2 inhibition, indicating strong anti-inflammatory activity.
Case Studies
Case Study 1: Anticancer Efficacy
In a clinical trial involving patients with advanced breast cancer, a specific imidazo[1,2-a]pyridine derivative was administered alongside standard chemotherapy. The results showed improved patient outcomes with a notable reduction in tumor size compared to the control group.
Case Study 2: Tuberculosis Treatment
A cohort study evaluated the effectiveness of an imidazo[1,2-a]pyridine-based regimen in patients with multidrug-resistant tuberculosis. The treatment resulted in significant bacterial load reduction and improved patient recovery rates.
The biological activities of this compound are attributed to its ability to interact with specific targets within cells:
- Enzyme Inhibition : Compounds from this class often inhibit kinases and other enzymes critical for cell proliferation.
- Receptor Binding : They may bind to receptors involved in signaling pathways that regulate apoptosis and cell survival.
- DNA Interaction : Some derivatives exhibit the ability to intercalate DNA, leading to disruption of replication processes.
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for constructing the imidazo[1,2-a]pyridine core, and how can reaction yields be optimized?
- Answer : The core is synthesized via:
- Suzuki coupling : Reacting brominated intermediates (e.g., 2-amino-5-bromopyridines) with boronic acids under Pd catalysis. Yield optimization involves tuning catalyst loading (0.5–2 mol%), temperature (80–100°C), and solvent polarity (DMF or THF) .
- Three-component reactions : Cu-catalyzed coupling of 2-aminopyridines, arylaldehydes, and alkynes. Adjusting stoichiometry (1:1.2:1.5 ratio) and using polar aprotic solvents (e.g., DMF) improves efficiency .
- Catalyst-free multicomponent reactions (MCR) : Combining imidazo[1,2-a]pyridines, glyoxylic acid, and boronic acids. Yield increases with elevated temperatures (100°C) and prolonged reaction times (12–24 h) .
Q. Which spectroscopic techniques are critical for characterizing substituent effects on imidazo[1,2-a]pyridine derivatives?
- Answer :
- ¹H/¹³C NMR : Identifies regioselective functionalization (e.g., C-3 acylation vs. C-2 sulfenylation) and electronic environments of aromatic protons .
- HRMS : Confirms molecular weight and purity (>95%) of intermediates like 2-thioalkyl-3-nitro derivatives .
- X-ray crystallography : Resolves crystal stacking patterns influenced by substituents (e.g., π-π interactions in acetylated derivatives) .
Q. How do substituents at the C-3 position influence biological activity?
- Answer : C-3 modifications dictate target selectivity:
- Morpholine substituents : Enhance COX-2 inhibition (IC₅₀ = 0.07 μM) via hydrogen bonding with active-site residues .
- Acetyl groups : Improve GABA receptor binding in computational models, suggesting neuroactive potential .
- Nitro groups : Despite structural diversity, 3-nitro derivatives showed no antibacterial activity (MIC > 256 µg/mL against S. aureus), highlighting the need for alternative functionalization strategies .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reaction mechanisms (e.g., Friedel-Crafts acylation vs. radical pathways)?
- Answer : Density functional theory (DFT) studies map reaction coordinates to identify transition states. For example, AlCl₃-catalyzed Friedel-Crafts acylation at C-3 proceeds via electrophilic aromatic substitution, validated by energy barriers calculated for acetyl intermediate formation . Molecular dynamics (MD) simulations further predict solvent effects (e.g., DMF stabilizes intermediates via dipole interactions) .
Q. What strategies address low regioselectivity in C-3 vs. C-2 functionalization?
- Answer :
- Directing groups : Methoxy groups at C-2 meta positions (e.g., 2-methoxy-5-methylphenyl) enhance C-3 acylation by sterically blocking alternative sites .
- Catalyst modulation : Cu(I) catalysts favor C-2 sulfenylation, while AlCl₃ selectively activates C-3 for electrophilic substitution .
- Solvent polarity : Non-polar solvents (toluene) favor C-2 pathways, whereas polar solvents (DMF) stabilize C-3 intermediates .
Q. How can structural insights from crystallography guide SAR studies for anti-inflammatory derivatives?
- Answer : Single-crystal X-ray data reveal:
- Intermolecular interactions : C–H⋯N bonds in morpholine-substituted derivatives enhance COX-2 binding .
- Planarity : Flat imidazo[1,2-a]pyridine cores improve π-stacking with hydrophobic pockets in IGF-1R kinase, as seen in derivatives with IC₅₀ < 1 μM .
Q. Why do some derivatives show in vitro activity but fail in vivo (e.g., anti-inflammatory agents)?
- Answer : Poor pharmacokinetics (e.g., rapid hepatic clearance of nitro groups) often underlie discrepancies. Strategies include:
- Prodrug design : Masking polar groups (e.g., esterification of carboxylic acids) to enhance bioavailability .
- Metabolic stability assays : Microsomal studies (e.g., liver microsome incubation) identify labile substituents for optimization .
Q. How should researchers interpret negative bioactivity data (e.g., lack of antibacterial effects)?
- Answer : Negative results may arise from:
- Off-target interactions : Use computational docking (e.g., AutoDock Vina) to assess unintended binding to human kinases or transporters .
- Membrane permeability : LogP calculations (e.g., >3 for Gram-negative bacteria) can explain poor cellular uptake of nitro derivatives .
- Resistance mechanisms : Pair MIC assays with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to rule out pump-mediated resistance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
